7-Phenyl-1,2,3,4-tetrahydroisoquinoline 7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 24464-41-3
VCID: VC3776791
InChI: InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2
SMILES: C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol

7-Phenyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 24464-41-3

Cat. No.: VC3776791

Molecular Formula: C15H15N

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

7-Phenyl-1,2,3,4-tetrahydroisoquinoline - 24464-41-3

Specification

CAS No. 24464-41-3
Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
IUPAC Name 7-phenyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2
Standard InChI Key UQIVTFOULAOFAA-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3
Canonical SMILES C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a tetrahydroisoquinoline backbone, where the aromatic ring is partially saturated (positions 1–4), and a phenyl group is attached at position 7 (Figure 1). This configuration introduces stereochemical complexity, particularly when chiral centers are present at C-1 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H15N\text{C}_{15}\text{H}_{15}\text{N}
Molecular Weight209.29 g/mol
Exact Mass209.120 g/mol
LogP (Partition Coefficient)3.33
Melting Point80–82°C (for S-enantiomer)
Boiling Point338°C
SolubilitySoluble in chloroform, methanol

The high LogP value indicates lipophilicity, favoring blood-brain barrier penetration, which is critical for neuroactive compounds .

Synthesis and Stereochemical Control

Classical Synthetic Routes

The Bischler-Napieralski reaction remains the most widely used method, involving cyclization of phenethylamine derivatives with aryl aldehydes. For example, 3,4-dimethoxyphenethylamine reacts with phenylacetic acid derivatives under acidic conditions to yield the tetrahydroisoquinoline core .

Enantioselective Synthesis

Chiral resolution is achieved via diastereomeric salt formation or asymmetric hydrogenation. A patented method describes the use of transfer hydrogenation with a chiral catalyst (e.g., Ru-(S)-BINAP) to produce the (S)-enantiomer with >98% enantiomeric excess .

Modern Modifications

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes, improving yields from 45% to 78%.

Pharmacological Activities

Multidrug Resistance (MDR) Reversal

7-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump overexpressed in cancer cells. In vitro studies demonstrate that analogues with 6,7-dimethoxy substitutions enhance doxorubicin cytotoxicity 12-fold in P-gp-positive MCF-7/ADR cells .

Table 2: P-gp Modulation by Tetrahydroisoquinoline Derivatives

CompoundIC₅₀ (P-gp Inhibition)Selectivity (P-gp/MRP1/BCRP)
6,7-Dimethoxy-2-phenethyl0.28 ± 0.03 μM12:1:0.5
7-Phenyl parent compound1.45 ± 0.12 μM5:1:1

Data adapted from .

Neurotoxicological Implications

Catechol tetrahydroisoquinolines (CTIQs), including 7-phenyl derivatives, promote α-synuclein aggregation, a hallmark of Parkinson’s disease. In SH-SY5Y dopaminergic neurons, 10 μM 7-phenyl-THIQ increases α-synuclein oligomers by 65% within 24 hours, correlating with mitochondrial membrane potential loss and ROS generation .

Applications in Drug Development

Cardiovascular Therapeutics

A 2020 patent (US 10,865,185 B2) discloses 7-phenyl-THIQ derivatives as PCSK9 inhibitors, reducing LDL cholesterol by 40% in murine models at 10 mg/kg doses. The mechanism involves blocking PCSK9-LDLR interactions, enhancing hepatic cholesterol clearance .

Anticancer Agents

Co-administration with paclitaxel in xenograft models decreases tumor volume by 58% compared to paclitaxel alone, attributed to P-gp inhibition and increased intracellular drug retention .

Neurodegenerative Disease Linkages

Parkinson’s Disease Pathogenesis

Endogenous synthesis of 7-phenyl-THIQ occurs via Pictet-Spengler condensation of dopamine and phenylacetaldehyde in human brain tissue. Postmortem analyses show 3.2-fold higher levels in Parkinson’s patients’ substantia nigra compared to controls .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator